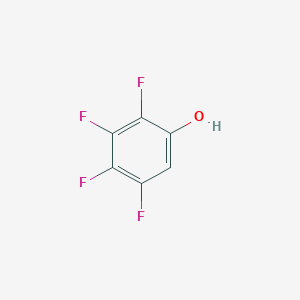

2,3,4,5-Tetrafluorophenol

CAS No.: 3467-85-4

Cat. No.: VC7153495

Molecular Formula: C6H2F4O

Molecular Weight: 166.075

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3467-85-4 |

|---|---|

| Molecular Formula | C6H2F4O |

| Molecular Weight | 166.075 |

| IUPAC Name | 2,3,4,5-tetrafluorophenol |

| Standard InChI | InChI=1S/C6H2F4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H |

| Standard InChI Key | QXYLYYZZWZQACI-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1F)F)F)F)O |

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Characteristics

2,3,4,5-Tetrafluorophenol belongs to the class of polyfluorinated phenols, where fluorine atoms occupy adjacent positions on the aromatic ring. The substitution pattern creates a highly electron-deficient aromatic system, influencing its reactivity in electrophilic substitution and hydrogen-bonding interactions. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 3467-85-4 | |

| Molecular Formula | ||

| Average Molecular Mass | 166.073 g/mol | |

| MDL Number | MFCD12032171 |

The compound’s IUPAC name, 2,3,4,5-tetrafluorophenol, reflects the positions of fluorine substituents. Its structure is distinct from 2,3,5,6-tetrafluorophenol, where fluorine atoms are positioned para to the hydroxyl group .

Spectroscopic Data

While explicit spectroscopic data for 2,3,4,5-tetrafluorophenol are scarce, studies on analogous fluorophenols provide insights. For example, nuclear magnetic resonance (NMR) of fluorophenols typically shows distinct shifts depending on substitution patterns. In 2,3,5,6-tetrafluorophenol, NMR resonances appear between -138 ppm and -152 ppm . Similar shifts are expected for 2,3,4,5-tetrafluorophenol, though exact values remain uncharacterized.

Physicochemical Properties

Acidity and Reactivity

The pKa of 2,3,4,5-tetrafluorophenol is predicted to be ~5.46 , slightly lower than phenol (pKa 9.95) due to electron-withdrawing fluorine substituents stabilizing the deprotonated phenoxide ion. This enhanced acidity facilitates its use in nucleophilic aromatic substitution reactions.

Synthetic Routes and Challenges

Existing Methods for Fluorophenol Synthesis

While no direct synthesis of 2,3,4,5-tetrafluorophenol is documented in the provided sources, methods for analogous compounds involve:

-

Halogen Exchange Reactions: Using precursors like pentafluorobenzoic acid with sodium acetate in dimethylformamide (DMF), followed by acid hydrolysis .

-

Directed Fluorination: Electrophilic fluorination of phenol derivatives using reagents like Selectfluor™.

Applications in Research and Industry

Pharmaceutical Intermediate

Fluorophenols serve as precursors for bioactive molecules. For example, 2,3,5,6-tetrafluorophenol is used in synthesizing kinase inhibitors . The 2,3,4,5 isomer could similarly act as a building block for fluorinated drug candidates.

Materials Science

The compound’s electron-deficient aromatic ring makes it a candidate for:

-

Liquid Crystals: As a core structure for fluorinated mesogens.

-

Polymer Additives: Enhancing thermal stability in fluoropolymers.

Environmental Studies

Microbial degradation studies using NMR, as demonstrated for 2-, 3-, and 4-fluorophenols , could be extended to 2,3,4,5-tetrafluorophenol to assess biodegradation pathways.

Regulatory and Environmental Status

Regulatory Listings

Environmental Persistence

Fluorophenols are resistant to abiotic degradation due to strong C-F bonds. Microbial degradation, as observed in Exophiala jeanselmei for 4-fluorophenol , may offer a bioremediation pathway, though this remains untested for the 2,3,4,5 isomer.

Research Gaps and Future Directions

-

Synthetic Optimization: Developing isomer-selective routes to 2,3,4,5-tetrafluorophenol.

-

Spectroscopic Characterization: Full , , and NMR assignments.

-

Toxicological Profiling: Acute and chronic toxicity studies to inform safety guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume